

Total Synthesis of Pericosine A from (-)-Shikimic Acid: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the total synthesis of the antitumor natural product, **Pericosine A**, commencing from the chiral pool starting material, (-)-shikimic acid. The synthesis strategy hinges on a series of stereocontrolled transformations, including hydroxyl group protection, strategic elimination to form a diene, stereoselective epoxidation, and a crucial chlorination step to install the key halogen substituent. This protocol is based on the first total synthesis which also led to the revision of the absolute configuration of **Pericosine A** to methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate.[1][2][3] These detailed procedures and the accompanying quantitative data are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Pericosine A is a cytotoxic metabolite isolated from the marine-derived fungus Periconia byssoides.[4] It has demonstrated significant in vitro and in vivo antitumor activities, making it an attractive target for total synthesis and analog development.[4] The total synthesis from a readily available chiral starting material like (-)-shikimic acid is a significant achievement, providing a scalable route to this complex natural product and enabling further investigation of its therapeutic potential. The synthesis confirms the absolute stereochemistry of the natural



product and provides a platform for the generation of analogs for structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of **Pericosine A** from (-)-shikimic acid.



Step	Interme diate Name	Starting Material	Key Reagent s	Solvent(s)	Time (h)	Temp. (°C)	Yield (%)
1	Methyl (3R,4S,5 R)-3,4,5- tris(acetyl oxy)-1- cyclohex ene-1- carboxyla te	(-)- Shikimic acid	Ac ₂ O, Pyridine	-	12	RT	95
2	Methyl (3R,5R)- 3,5- bis(acetyl oxy)-4- oxo-1- cyclohex ene-1- carboxyla te	Previous Acetylate d Product	Pyridiniu m chlorochr omate (PCC), Celite	CH2Cl2	2	RT	85
3	Methyl (3R,5R)- 3,5- bis(acetyl oxy)-4- hydroxy- 1- cyclohex ene-1- carboxyla te	Previous Keto- compoun d	NaBH₄	МеОН	0.5	0	98
4	Methyl (3R,4R,5	Previous Alcohol	Ac ₂ O, Pyridine	-	12	RT	92



	R)-3,4,5- tris(acetyl oxy)-1- cyclohex ene-1- carboxyla te						
5	Methyl (3R,4R,5 R)-3,4,5- trihydrox y-1- cyclohex ene-1- carboxyla te	Previous Triacetat e	K₂CO₃	МеОН	2	RT	95
6	Methyl (3R,4R,5 R)-4,5-O- isopropyli dene-3- hydroxy- 1- cyclohex ene-1- carboxyla te	Previous Triol	2,2- Dimethox ypropane , CSA	Acetone	1	RT	90
7	Methyl (3R,4R,5 R)-4,5-O- isopropyli dene-3- (methyls ulfonylox y)-1- cyclohex	Previous Alcohol	MsCl, Et₃N	CH ₂ Cl ₂	0.5	0	98



	ene-1- carboxyla te						
8	Methyl (4R,5R)- 4,5-O- isopropyli dene-1,6- cyclohex adiene-1- carboxyla te	Previous Mesylate	DBU	Toluene	2	110	85
9	Methyl (1S,5R,6 R)-5,6-O- isopropyli dene-7- oxabicycl o[4.1.0]h ept-3- ene-3- carboxyla te	Previous Diene	m-CPBA	CH ₂ Cl ₂	2	RT	90
10	Methyl (3S,4S,5 S,6R)-6- chloro- 4,5-O- isopropyli dene-3- hydroxy- 1- cyclohex ene-1- carboxyla te	Previous Epoxide	LiCl, TFA	THF	3	RT	80



11	(-)- Pericosin e A	Previous Protected Chlorohy drin	Dowex 50W-X8	МеОН	24	RT	95	
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Experimental Workflow

The total synthesis of **Pericosine A** from (-)-shikimic acid is a multi-step process that can be visualized as a sequential series of transformations. The workflow diagram below illustrates the logical progression from the starting material to the final product, highlighting the key intermediate stages.



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Caption: Synthetic workflow for **Pericosine A**.

Experimental Protocols

Step 1: Protection of (-)-Shikimic Acid

- To a solution of (-)-shikimic acid (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (5.0 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction with ice-water and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the triacetate.

Step 2: Formation of the Diene Intermediate



- To a solution of the triacetate (1.0 eq) in CH₂Cl₂ (0.1 M), add pyridinium chlorochromate (PCC) (1.5 eq) and Celite.
- Stir the mixture at room temperature for 2 hours.
- Filter the reaction mixture through a pad of silica gel, washing with CH2Cl2.
- Concentrate the filtrate under reduced pressure.
- Dissolve the crude ketone in methanol (0.1 M) and cool to 0 °C.
- Add NaBH₄ (1.1 eq) portion-wise and stir for 30 minutes.
- Quench the reaction with acetone and concentrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Protect the resulting alcohol as the acetate as described in Step 1.
- To a solution of the resulting triacetate in toluene (0.1 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
- Heat the mixture to 110 °C and stir for 2 hours.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and purify by column chromatography to yield the diene.

Step 3: Stereoselective Epoxidation

- To a solution of the diene intermediate (1.0 eq) in CH₂Cl₂ (0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq).
- Stir the reaction mixture at room temperature for 2 hours.



- Quench the reaction with a saturated Na₂S₂O₃ solution.
- Separate the layers and extract the aqueous layer with CH₂Cl₂.
- Wash the combined organic layers with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the epoxide.

Step 4: Regioselective Chlorination

- To a solution of the epoxide (1.0 eq) in anhydrous THF (0.1 M), add lithium chloride (LiCl) (5.0 eq) and trifluoroacetic acid (TFA) (1.2 eq).
- Stir the reaction mixture at room temperature for 3 hours.
- Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by column chromatography to yield the protected chlorohydrin.

Step 5: Deprotection to afford (-)-Pericosine A

- To a solution of the protected chlorohydrin (1.0 eq) in methanol (0.1 M), add Dowex 50W-X8 resin.
- Stir the mixture at room temperature for 24 hours.
- Filter the reaction mixture and wash the resin with methanol.
- Concentrate the filtrate under reduced pressure and purify by column chromatography to afford (-)-Pericosine A.

Conclusion

The total synthesis of **Pericosine A** from (-)-shikimic acid presented herein provides a robust and reproducible route to this biologically important natural product. The detailed protocols and



tabulated data offer a comprehensive guide for researchers aiming to synthesize **Pericosine A** for further biological evaluation or for the development of novel anticancer agents. The stereocontrolled nature of this synthesis also opens avenues for the preparation of a diverse range of analogs to explore the structure-activity landscape of this promising molecular scaffold.

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